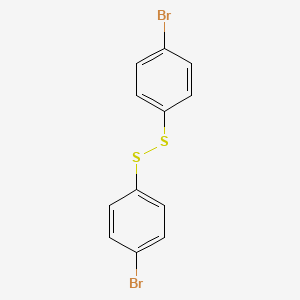

4-Bromophenyl disulfide

货号 B1266539

分子量: 376.1 g/mol

InChI 键: VZQVHIINDXJOQK-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

Patent

US07025901B2

Procedure details

4-Bromobenzene thiol (25.0 g, 132 mmol) and methanol (250 mL, Fisher Scientific) were added to a 500 mL round bottom flask containing a Teflon coated stir bar. Excess elemental iodine (36 g, 140 mmol) was added in 2 g portions directly to the rapidly stirred thiol solution, precipitating the disulfide. The reaction was complete when the dark color of iodine persisted. The reaction mixture was added to 250 mL of water, which was then carefully neutralized with solid sodium bicarbonate then with sodium bisulfite, to neutralize any remaining I2. The resulting slurry was then extracted three times with 50 mL of methylene chloride; the organic layers were combined, dried over magnesium sulfate, and filtered. Removal of the solvent on a rotary evaporator revealed a light yellow solid, crude 4-bromophenyl disulfide (24.5 g, 98.7%). The disulfide was recrystallized from boiling methanol then fused under vacuum to remove any remaining solvent.

[Compound]

Name

thiol

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Identifiers

|

REACTION_CXSMILES

|

[Br:1][C:2]1[CH:7]=[CH:6][C:5]([SH:8])=[CH:4][CH:3]=1.II>CO>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([S:8][S:8][C:5]2[CH:6]=[CH:7][C:2]([Br:1])=[CH:3][CH:4]=2)=[CH:4][CH:3]=1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

25 g

|

|

Type

|

reactant

|

|

Smiles

|

BrC1=CC=C(C=C1)S

|

|

Name

|

|

|

Quantity

|

250 mL

|

|

Type

|

solvent

|

|

Smiles

|

CO

|

Step Two

|

Name

|

|

|

Quantity

|

36 g

|

|

Type

|

reactant

|

|

Smiles

|

II

|

[Compound]

|

Name

|

thiol

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

containing a Teflon coated stir bar

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

precipitating the disulfide

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The reaction mixture was added to 250 mL of water, which

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The resulting slurry was then extracted three times with 50 mL of methylene chloride

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over magnesium sulfate

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Removal of the solvent

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

on a rotary evaporator

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The disulfide was recrystallized

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove any remaining solvent

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

BrC1=CC=C(C=C1)SSC1=CC=C(C=C1)Br

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |